molecular formula C13H14N2OS B5333476 N-phenyl-N'-[2-(2-thienyl)ethyl]urea

N-phenyl-N'-[2-(2-thienyl)ethyl]urea

Cat. No.: B5333476
M. Wt: 246.33 g/mol
InChI Key: OAQLJJUTVIXNMB-UHFFFAOYSA-N
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Description

N-phenyl-N’-[2-(2-thienyl)ethyl]urea is an organic compound that features a urea linkage between a phenyl group and a 2-(2-thienyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[2-(2-thienyl)ethyl]urea typically involves the reaction of phenyl isocyanate with 2-(2-thienyl)ethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:

  • Dissolve phenyl isocyanate in an inert solvent.
  • Add 2-(2-thienyl)ethylamine dropwise to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of N-phenyl-N’-[2-(2-thienyl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-[2-(2-thienyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-N’-[2-(2-thienyl)ethyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N’-[2-(2-thienyl)ethyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiophene ring can interact with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with active site residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N’-[2-(2-thienyl)ethyl]thiourea: Similar structure but with a thiourea linkage.

    N-phenyl-N’-[2-(2-furyl)ethyl]urea: Similar structure but with a furan ring instead of a thiophene ring.

    N-phenyl-N’-[2-(2-pyridyl)ethyl]urea: Similar structure but with a pyridine ring.

Uniqueness

N-phenyl-N’-[2-(2-thienyl)ethyl]urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like furan or pyridine. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

1-phenyl-3-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-13(15-11-5-2-1-3-6-11)14-9-8-12-7-4-10-17-12/h1-7,10H,8-9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQLJJUTVIXNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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